molecular formula C14H14ClNO2 B1366877 Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate CAS No. 26893-15-2

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Cat. No.: B1366877
CAS No.: 26893-15-2
M. Wt: 263.72 g/mol
InChI Key: UXLDBGFOOSNCSI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate (CAS: N/A, PubChem CID: 1479090) is a quinoline derivative characterized by a chloro substituent at position 4 and methyl groups at positions 6 and 7, with an ethyl ester at position 2. Its molecular formula is C₁₅H₁₄ClNO₂, and molecular weight is 263.73 g/mol .

Properties

IUPAC Name

ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-12-6-9(3)8(2)5-10(12)13(11)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLDBGFOOSNCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481352
Record name Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-15-2
Record name Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Quinoline Synthesis

The quinoline core with 6,7-dimethyl substitution can be synthesized via condensation reactions involving appropriately substituted anilines or acetophenone derivatives. For example, 2-aminoacetophenone derivatives with methyl groups at the 4 and 5 positions (corresponding to 6 and 7 in quinoline numbering) condense with β-ketoesters such as ethyl acetoacetate to form quinoline-3-carboxylate scaffolds under catalytic conditions.

Microwave-assisted synthesis using heterogeneous catalysts like Montmorillonite K-10 clay has been demonstrated to efficiently produce ethyl-2,4-dimethylquinoline-3-carboxylate analogs in high yield and short reaction times, which can be adapted for 6,7-dimethyl derivatives by using suitably substituted starting materials. This method involves mixing 2-aminoacetophenone derivatives with ethyl acetoacetate and irradiating under microwave conditions, typically at 560 W for 5 minutes, achieving yields above 90% with catalysts such as Montmorillonite K-10 or silica gel.

Esterification Process

The carboxylate group at position 3 is introduced or modified via esterification. Typically, the quinoline-3-carboxylic acid or its precursor is reacted with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. Industrially, continuous flow reactors are employed to maintain consistent temperature and reaction conditions, improving yield and scalability. The reaction mixture is then cooled, and the ester product is isolated by filtration or extraction, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinoline-3-carboxylates

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate (CAS: 318685-01-7)
  • Molecular Formula: C₁₂H₈ClF₂NO₂
  • Molecular Weight : 271.65 g/mol
  • Key Differences : Fluorine atoms at positions 6 and 7 instead of methyl groups.
  • Lipophilicity: Lower logP (predicted) due to fluorine’s polarity, contrasting with the hydrophobic methyl groups in the target compound . Availability: Actively supplied by American Elements and Combi-Blocks (Product Code: QC-5761) .
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate (CAS: 338954-49-7)
  • Molecular Formula: C₁₅H₁₄ClNO₂
  • Molecular Weight : 263.73 g/mol
  • Key Differences : Methyl groups at positions 5 and 7 (vs. 6 and 7 in the target compound).
  • Impact :
    • Steric Effects : Altered steric hindrance due to positional isomerism may affect interactions with enzymatic pockets .
    • Synthesis : Similar chlorination and esterification pathways but requires regioselective methylation .
Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (7e)
  • Molecular Formula: C₁₃H₁₁ClNO₃
  • Molecular Weight : 265.69 g/mol
  • Key Differences : Methoxy group at position 7 instead of methyl.
  • Impact: Solubility: Methoxy’s electron-donating nature increases polarity, enhancing aqueous solubility compared to methyl . Synthetic Route: Methoxy introduction via nucleophilic substitution with methanol/POCl₃, differing from methylation strategies .

Halogenated Derivatives

Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate
  • Molecular Formula : C₁₆H₁₂Br₄N₂O₄
  • Molecular Weight : 623.81 g/mol
  • Key Differences : Bromine atoms at positions 5, 8, and 2, with dimethoxy groups at 6 and 7.
  • Applications: Potential use in anticancer agents due to bromine’s DNA intercalation properties .

Functional Group Modifications

4-Chloro-6,7-dimethoxyquinoline (CAS: 27034-51-1)
  • Molecular Formula: C₁₁H₁₀ClNO₂
  • Molecular Weight : 223.66 g/mol
  • Key Differences : Lacks the ethyl ester at position 3; dimethoxy substituents at 6 and 7.
  • Impact :
    • Bioavailability : Absence of the ester reduces lipophilicity, limiting blood-brain barrier penetration compared to the target compound .
    • Synthesis : Utilizes POCl₃-mediated chlorination of dimethoxynaphthalen-1-ol, similar to the target compound’s chlorination step .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate N/A C₁₅H₁₄ClNO₂ 263.73 4-Cl, 6,7-diMe
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate 318685-01-7 C₁₂H₈ClF₂NO₂ 271.65 4-Cl, 6,7-diF
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate 338954-49-7 C₁₅H₁₄ClNO₂ 263.73 4-Cl, 5,7-diMe
4-Chloro-6,7-dimethoxyquinoline 27034-51-1 C₁₁H₁₀ClNO₂ 223.66 4-Cl, 6,7-diOMe

Biological Activity

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the molecular formula C14H14ClNO2, has garnered attention due to its potential therapeutic applications and mechanisms of action that disrupt cellular processes.

  • Molecular Formula: C14H14ClNO2
  • Molecular Weight: 263.72 g/mol
  • Structure: The compound features a quinoline ring with specific substituents that influence its reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which may lead to cell death in rapidly dividing cells such as cancer cells.
  • Enzyme Inhibition: It has been suggested that this compound may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
  • Pharmacological Activity: Quinoline derivatives are often explored for their pharmacological potential, including anti-inflammatory properties alongside antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Activity Description
Antimicrobial Investigated for effectiveness against various bacterial strains.
Anticancer Exhibits cytotoxic effects on cancer cell lines by disrupting cellular functions.
Anti-inflammatory Potential to reduce inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity:
    • A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones in agar diffusion assays.
  • Anticancer Properties:
    • In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) showed that this compound induced apoptosis and inhibited cell proliferation at specific concentrations. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
  • Pharmacological Studies:
    • Structural activity relationship (SAR) studies suggested that modifications on the quinoline ring significantly impact the compound's potency against cancer cells. For instance, variations in substituents at positions 4 and 6 were correlated with enhanced biological activity.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline core followed by functionalization. For example:

  • Chlorination : A POCl₃-mediated chlorination step at the 4-position of the quinoline ring under reflux conditions is critical. Reaction time and temperature must be optimized to avoid over-chlorination .
  • Esterification : Ethanol is used to esterify the carboxylic acid precursor, often catalyzed by acids like H₂SO₄ or bases like triethylamine. Purity can be improved via recrystallization or column chromatography .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) or ethanol with gentle heating (37°C) and sonication to enhance dissolution .
  • Stock Solutions : Prepare 10 mM stock solutions in DMSO for biological assays, ensuring clarity via vortexing or centrifugation .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (263.72 g/mol) .
  • X-ray Crystallography : For absolute configuration determination, using SHELX software for refinement .

Q. What are the known biological activities of structurally similar quinoline derivatives, and how might they inform research on this compound?

CompoundSubstituentsBiological ActivityReference
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylateCl, OMeAnticancer (topoisomerase inhibition)
Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylateNHMe, CF₃Antibacterial
This compound’s dimethyl groups may enhance lipophilicity, potentially improving membrane permeability for antimicrobial or antitumor applications .

Advanced Research Questions

Q. How can researchers optimize the chlorination step in the synthesis to minimize by-products?

  • Condition Screening : Test POCl₃ equivalents (1.5–2.0 eq) and reaction times (2–6 hours) under reflux. Monitor progress via TLC .
  • Catalyst Addition : Introduce catalytic DMAP to accelerate chlorination and reduce side reactions .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like topoisomerases. Compare binding scores with known inhibitors .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How should contradictory data regarding the compound’s biological activity across different studies be addressed?

  • Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobial activity) across multiple concentrations to establish EC₅₀ values .
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell lines (e.g., HepG2 vs. MCF-7) .

Q. What strategies can be employed to develop a sensitive HPLC-MS method for quantifying this compound in complex matrices?

ParameterRecommendation
ColumnC18 reverse-phase (2.6 µm particle size)
Mobile Phase0.1% formic acid in water/acetonitrile (gradient elution)
IonizationESI+ at m/z 264.08 [M+H]⁺
Collision EnergyOptimize using predicted CCS values (156.3 Ų for [M+H]⁺)

Q. How do modifications to the substituents on the quinoline core affect the compound’s physicochemical and biological properties?

  • Methyl vs. Methoxy : Dimethyl groups increase logP (lipophilicity) compared to methoxy, potentially enhancing blood-brain barrier penetration .
  • Chlorine Position : 4-Cl is critical for electrophilic interactions with target proteins; substitution at other positions reduces activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

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